molecular formula C15H37FSi3 B14359782 {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) CAS No. 93361-49-0

{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)

Cat. No.: B14359782
CAS No.: 93361-49-0
M. Wt: 320.71 g/mol
InChI Key: OCABEPHAYHZMRE-UHFFFAOYSA-N
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Description

{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) is a unique organosilicon compound characterized by its complex structure. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes both tert-butyl and trimethylsilane groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) typically involves the reaction of di-tert-butylchlorosilane with appropriate fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to yield silanes.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like alkoxides, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield silyl ethers, while oxidation can produce silanols.

Scientific Research Applications

{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The presence of both tert-butyl and trimethylsilane groups allows for unique reactivity patterns, including the stabilization of transition states and intermediates in chemical reactions. The molecular pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) stands out due to its combination of tert-butyl and trimethylsilane groups, which provide unique steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

CAS No.

93361-49-0

Molecular Formula

C15H37FSi3

Molecular Weight

320.71 g/mol

IUPAC Name

bis(trimethylsilyl)methyl-ditert-butyl-fluorosilane

InChI

InChI=1S/C15H37FSi3/c1-14(2,3)19(16,15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3

InChI Key

OCABEPHAYHZMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)F

Origin of Product

United States

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